

A Technical Guide to Boc-Trp(For)-OH: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: *Boc-Trp(For)-OH*

Cat. No.: *B557141*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -Boc-N-in-formyl-L-tryptophan (**Boc-Trp(For)-OH**), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, presents detailed experimental protocols for its use, and illustrates the synthetic workflow.

Core Properties of Boc-Trp(For)-OH

Boc-Trp(For)-OH is a derivative of the amino acid tryptophan where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group. This dual protection scheme is integral to its application in Boc-chemistry based peptide synthesis.

Property	Value
Molecular Formula	C17H20N2O5
Molecular Weight	332.35 g/mol
CAS Number	47355-10-2
Appearance	White to off-white powder
Primary Application	Boc solid-phase peptide synthesis (SPPS)

Role in Peptide Synthesis

In peptide synthesis, the indole side chain of tryptophan is susceptible to modification during the acidic conditions used for the removal of the N-terminal Boc protecting group. The formyl group on the indole nitrogen provides robust protection against such side reactions. It is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during the elongation of the peptide chain.

Experimental Protocols

The use of **Boc-Trp(For)-OH** in SPPS follows the general cycle of Boc chemistry, with specific considerations for the final deprotection of the formyl group.

Standard Boc-SPPS Cycle

- **Resin Swelling:** The solid support resin (e.g., Merrifield or PAM resin) is swollen in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- **Boc Deprotection:** The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM. Scavengers, such as dithiothreitol (DTE), may be added if other sensitive residues like Cys or Met are present.
- **Washing:** The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove excess TFA and byproducts.
- **Neutralization:** The resulting trifluoroacetate salt is neutralized to the free amine by treatment with a hindered base, typically 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
- **Coupling:** The incoming **Boc-Trp(For)-OH** is activated and coupled to the N-terminal of the resin-bound peptide. Common activation methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOEt), or aminium/uronium salt-based reagents like HBTU or HATU.
- **Washing:** The resin is washed to remove excess reagents and byproducts, leaving the peptide ready for the next coupling cycle.

This cycle is repeated for each amino acid in the desired sequence.

Deprotection of the Formyl Group

The formyl group is stable to the final cleavage from the resin using strong acids like hydrogen fluoride (HF) if standard protocols are used. Therefore, a separate deprotection step for the formyl group is often required.

Method 1: Piperidine Treatment

This method is performed prior to the final cleavage of the peptide from the resin.

- Prepare a 10% (v/v) solution of piperidine in DMF.
- Cool the solution to 0°C in an ice bath.
- Add the peptide-resin to the cold piperidine solution (approximately 10 mL per gram of resin).
- Stir the mixture for 2 hours, maintaining the temperature at 0°C.
- Filter the resin and wash it thoroughly with DMF to remove the piperidine. The peptide-resin is now ready for the final cleavage.

Method 2: "Low-High" HF Cleavage

This procedure removes the formyl group concurrently with other side-chain protecting groups and cleavage from the resin.

- "Low" HF Step: The peptide-resin is treated with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (typically in a 25:65:10 v/v ratio) at 0°C for 2 hours. To specifically cleave the formyl group, p-cresol is replaced with a thiol scavenger such as p-thiocresol or thiophenol. This step removes most of the benzyl-based protecting groups.
- HF Evaporation: The HF and DMS are removed under vacuum at 0°C.
- Washing: The resin is washed with DCM or ethyl acetate to remove byproducts.

- "High" HF Step: The resin is then treated with neat, anhydrous HF for 30-60 minutes at 0°C to 10°C to cleave the peptide from the resin and remove any remaining protecting groups.

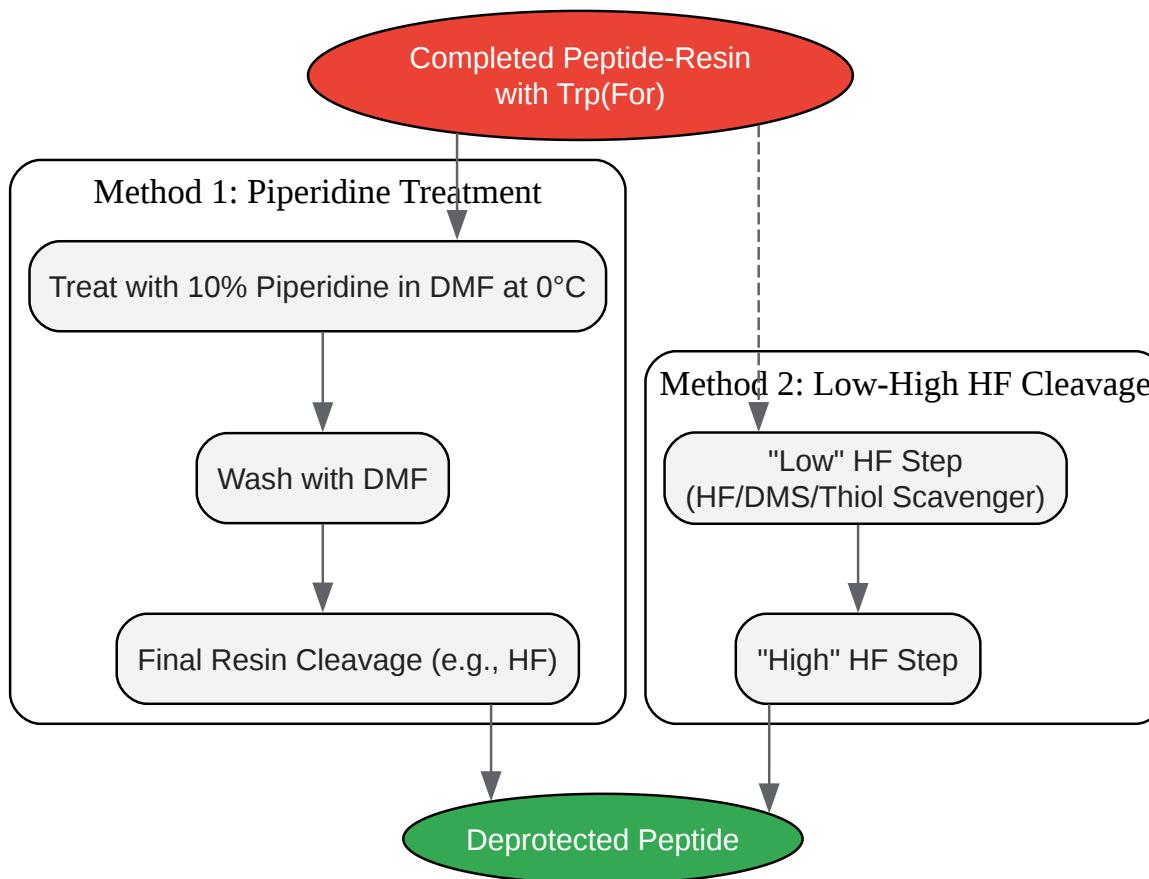
Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of incorporating **Boc-Trp(For)-OH** into a growing peptide chain and the subsequent deprotection steps.



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Caption: Standard cycle for Boc-SPPS using **Boc-Trp(For)-OH**.



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Caption: Workflow for the deprotection of the formyl group from tryptophan.

- To cite this document: BenchChem. [A Technical Guide to Boc-Trp(For)-OH: Properties, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557141#boc-trp-for-oh-molecular-weight-and-formula>

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